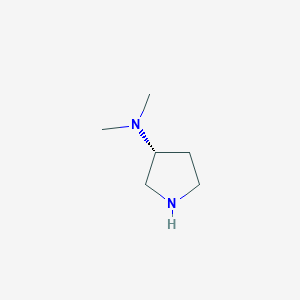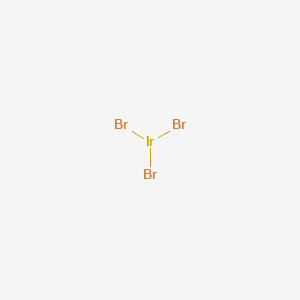
Tris(1-aminopropan-2-yl) borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of tris(2-amino-1-methylethyl) borate typically involves the reaction of boric acid with 2-amino-1-methylethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to maintain the required temperature and pressure conditions .
Analyse Des Réactions Chimiques
Tris(1-aminopropan-2-yl) borate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Tris(1-aminopropan-2-yl) borate has a wide range of scientific research applications In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it is used in the study of enzyme immobilization and stabilizationIn industry, it is used in the production of specialized materials and coatings .
Mécanisme D'action
The mechanism of action of tris(2-amino-1-methylethyl) borate involves its interaction with specific molecular targets and pathways. It can form covalent bonds with certain functional groups, leading to changes in the structure and function of the target molecules. This interaction can affect various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Tris(1-aminopropan-2-yl) borate can be compared with other similar compounds, such as tris(hydroxymethyl)aminomethane and boric acid esters. These compounds share some similarities in their chemical structure and properties but differ in their specific applications and reactivity. This compound is unique in its ability to form stable complexes with certain metal ions, making it particularly useful in certain industrial and research applications .
Propriétés
Numéro CAS |
10164-64-4 |
|---|---|
Formule moléculaire |
C9H24BN3O3 |
Poids moléculaire |
233.12 g/mol |
Nom IUPAC |
tris(1-aminopropan-2-yl) borate |
InChI |
InChI=1S/C9H24BN3O3/c1-7(4-11)14-10(15-8(2)5-12)16-9(3)6-13/h7-9H,4-6,11-13H2,1-3H3 |
Clé InChI |
SMIBBGLDGBPYJI-UHFFFAOYSA-N |
SMILES |
B(OC(C)CN)(OC(C)CN)OC(C)CN |
SMILES canonique |
B(OC(C)CN)(OC(C)CN)OC(C)CN |
Key on ui other cas no. |
10164-64-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid](/img/structure/B158477.png)




![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B158484.png)

![2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158490.png)

![[D-Lys3]-GHRP-6](/img/structure/B158493.png)




